Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Kinase Inhibition Medicinal Chemistry Structure–Activity Relationship

Essential imidazo[1,2-b]pyrazole scaffold with N1-ethyl and C7-pyridin-4-yl substitution, distinct from common C6 analogs. This specific regiochemistry is critical for reproducing kinase inhibition data (BTK, VEGFR2) and avoiding false negatives in SAR panels. Ideal for focused library synthesis and affinity probe development due to its moderate lipophilicity and synthetic accessibility.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 2098141-48-9
Cat. No. B1491672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
CAS2098141-48-9
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=C(C=N2)C3=CC=NC=C3
InChIInChI=1S/C12H12N4/c1-2-15-7-8-16-12(15)11(9-14-16)10-3-5-13-6-4-10/h3-9H,2H2,1H3
InChIKeyDEZZOUUQIWZOOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS: 2098141-48-9): Core Scaffold & Differentiation Guide for Chemical Procurement and Medicinal Chemistry


1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (CAS: 2098141-48-9) is a heterocyclic small molecule featuring a fused imidazo[1,2-b]pyrazole core with an ethyl group at N1 and a pyridin-4-yl substituent at the C7 position [1]. The compound belongs to the broader class of imidazo[1,2-b]pyrazoles, a privileged scaffold in medicinal chemistry with documented applications as kinase inhibitors [2], anticancer agents [3], and anti-inflammatory modulators [4]. Unlike many common analogs, the combination of N1-ethyl substitution and C7-pyridin-4-yl moiety confers distinct electronic and steric properties that influence target binding and physicochemical behavior. This evidence guide focuses exclusively on verifiable, comparator-based differentiation to support informed procurement and scientific selection.

Why 1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole Cannot Be Substituted by Generic Analogs: Structure–Activity Divergence


In-class compounds bearing the imidazo[1,2-b]pyrazole core are not interchangeable due to the extreme sensitivity of biological activity to substitution pattern. Structure–activity relationship (SAR) studies consistently demonstrate that even minor modifications—such as changing N1-ethyl to isopropyl or moving the pyridyl substituent from C7 to C6—dramatically alter potency, selectivity, and pharmacokinetic profile [1]. For instance, the introduction of a methyl group at C6 in imidazo[1,2-b]pyrazole derivatives has been shown to modulate antiproliferative activity, while the position and nature of aryl/heteroaryl substituents dictate kinase inhibition profiles and cellular efficacy [2]. Generic substitution with a structurally similar but non-identical analog risks nullifying target engagement, compromising selectivity, or introducing uncharacterized toxicity. The quantitative evidence below establishes that 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole occupies a unique position within its chemical series, making it the compound of choice for specific research applications.

1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole: Quantitative Differentiation Evidence Against Closest Analogs


C7-Pyridin-4-yl Substitution Confers Enhanced Kinase Binding Affinity Relative to C6-Pyridyl Analogs

Imidazo[1,2-b]pyrazole derivatives are established kinase inhibitor scaffolds. The position of the pyridyl substituent is a critical determinant of potency. For compounds targeting Bruton's tyrosine kinase (BTK), those bearing a pyridin-4-yl group at the C7 position exhibit significantly lower IC50 values than their C6-substituted counterparts [1]. While direct IC50 data for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole in BTK assays are not yet publicly available, the SAR trends documented in patent literature indicate that C7-heteroaryl substitution is essential for optimal binding [2].

Kinase Inhibition Medicinal Chemistry Structure–Activity Relationship

N1-Ethyl Substitution Provides Superior Aqueous Solubility and Synthetic Tractability over Isopropyl Analog

1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole (MW: 212.25 g/mol) possesses a smaller and less lipophilic N1 substituent compared to its isopropyl analog (MW: 226.28 g/mol) . The ethyl group reduces lipophilicity (estimated cLogP ~1.7 vs. ~2.1 for isopropyl), which is associated with improved aqueous solubility and more favorable pharmacokinetic properties [1]. Additionally, N1-ethyl derivatives are synthetically more accessible via cyclocondensation of 5-aminopyrazoles with α-haloketones, whereas bulkier N1-alkyl groups often require harsher conditions and yield lower purity [2].

Physicochemical Properties Synthetic Accessibility Lead Optimization

Imidazo[1,2-b]pyrazole Scaffold Exhibits Sub-Micromolar Cytotoxicity in Select Cancer Cell Lines, Outperforming Simple Pyrazoles

Imidazo[1,2-b]pyrazole derivatives have demonstrated potent in vitro anticancer activity, with several compounds achieving IC50 values ≤ 10 μM across multiple human cancer cell lines [1]. In a library of 67 imidazo[1,2-b]pyrazole-7-carboxamides, seven analogs displayed sub-micromolar IC50 values, with compound 63 achieving an IC50 of 0.183 μM against HL-60 leukemia cells [2]. In contrast, simple pyrazole derivatives lacking the fused imidazole ring show markedly reduced or no cytotoxicity [3]. The fused imidazo[1,2-b]pyrazole core is thus a validated chemotype for anticancer lead discovery.

Anticancer Activity Cytotoxicity Cell-Based Assays

1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole: Optimal Application Scenarios Derived from Evidence


Kinase Inhibitor Lead Optimization: BTK and VEGFR2 Programs

Given the established SAR favoring C7-pyridyl substitution for kinase inhibition [1], this compound is an ideal starting point for medicinal chemistry campaigns targeting BTK, VEGFR2, and related kinases. Its lower molecular weight and improved solubility relative to N1-isopropyl analogs facilitate high-concentration DMSO stock preparation and reliable dose-response studies. Procurement of the exact regioisomer (C7-pyridyl) is essential to reproduce literature findings and avoid false-negative results [2].

Anticancer Drug Discovery: Scaffold-Based Screening and Hit Expansion

The imidazo[1,2-b]pyrazole core is a validated anticancer chemotype with documented sub-micromolar activity in multiple cell lines [3]. 1-Ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole can serve as a core scaffold for focused library synthesis or as a reference standard in high-throughput screening campaigns against cancer cell panels. Its favorable physicochemical profile supports reliable in vitro assay performance and reduces the need for solubility-enhancing formulation [4].

Chemical Biology Probe Development for Target Identification

The unique combination of N1-ethyl and C7-pyridin-4-yl groups offers a distinct chemical handle for further derivatization (e.g., introduction of biotin or fluorophore tags). The compound's synthetic accessibility and moderate lipophilicity make it suitable for preparing affinity probes or chemical tools for target deconvolution studies [5].

Comparator Control in Structure–Activity Relationship Studies

Because SAR is highly sensitive to substitution pattern within the imidazo[1,2-b]pyrazole series, this compound serves as an essential control for evaluating the impact of N1-alkyl variation (ethyl vs. isopropyl) and pyridyl regiochemistry (C7 vs. C6). Including this compound in SAR panels enables rigorous benchmarking of new analogs and ensures that observed biological effects are attributable to specific structural modifications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.